Enhanced Antifungal Potency of 1-Bromo-3-chlorobenzoate Scaffold Against Saccharomyces cerevisiae
Derivatives of the 1-bromo-3-chlorobenzoate scaffold (a core structural motif of the target compound) exhibit a 128-fold increase in antifungal potency against Saccharomyces cerevisiae compared to the parent altholactone compound. The altholactone ester derivative 12 (containing the 1-bromo-3-chlorobenzoyl moiety) achieved an MIC of 1 μg/mL, whereas altholactone itself required 128 μg/mL [1].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 1 μg/mL (for altholactone 1-bromo-3-chlorobenzoate derivative 12) |
| Comparator Or Baseline | Altholactone (parent compound): MIC = 128 μg/mL |
| Quantified Difference | 128-fold improvement |
| Conditions | Broth microdilution assay against S. cerevisiae |
Why This Matters
This demonstrates that the 1-bromo-3-chlorobenzoate fragment imparts significant antifungal activity, making its tert-butyl ester a valuable building block for medicinal chemists developing new antifungal agents.
- [1] Tantimavanich, S.; et al. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Natural Product Research, 2016, 30(5), 539-543. View Source
